AL-438

説明

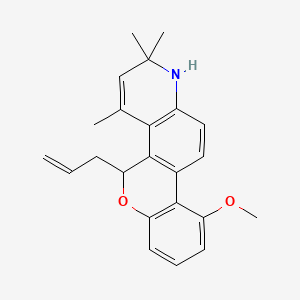

Structure

3D Structure

特性

分子式 |

C23H25NO2 |

|---|---|

分子量 |

347.4 g/mol |

IUPAC名 |

10-methoxy-2,2,4-trimethyl-5-prop-2-enyl-1,5-dihydrochromeno[3,4-f]quinoline |

InChI |

InChI=1S/C23H25NO2/c1-6-8-18-22-15(21-17(25-5)9-7-10-19(21)26-18)11-12-16-20(22)14(2)13-23(3,4)24-16/h6-7,9-13,18,24H,1,8H2,2-5H3 |

InChIキー |

CZSDJYXNNJQXBB-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(NC2=C1C3=C(C=C2)C4=C(C=CC=C4OC)OC3CC=C)(C)C |

製品の起源 |

United States |

Foundational & Exploratory

Unraveling the Molecular Precision of AL-438: A Selective Glucocorticoid Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

AL-438 emerges as a significant advancement in anti-inflammatory therapeutics, functioning as a potent, selective, and orally active non-steroidal glucocorticoid receptor (GR) modulator.[1] This technical guide delves into the core mechanism of action of this compound, presenting a comprehensive overview of its molecular interactions, signaling pathways, and the experimental evidence that substantiates its unique pharmacological profile. A key characteristic of this compound is its ability to dissociate the transrepression and transactivation pathways of the glucocorticoid receptor, leading to a promising therapeutic window with potent anti-inflammatory effects and a reduced side-effect profile compared to traditional glucocorticoids.[2][3]

Core Mechanism: Selective Glucocorticoid Receptor Modulation

The primary mechanism of action of this compound lies in its selective modulation of the glucocorticoid receptor. Unlike classical glucocorticoids, which activate both the anti-inflammatory (transrepression) and metabolic/side-effect-related (transactivation) signaling pathways, this compound preferentially engages the transrepression pathway.[2] This dissociation is fundamental to its improved safety profile.

Transrepression vs. Transactivation:

-

Transrepression: The desired anti-inflammatory effect of glucocorticoids is primarily mediated through transrepression. This involves the GR monomer interacting with and inhibiting the activity of pro-inflammatory transcription factors such as NF-κB and AP-1. This leads to the downregulation of inflammatory cytokines and other inflammatory mediators. This compound has been shown to be more efficacious in transrepression than in transactivation in vitro.[2]

-

Transactivation: Many of the adverse effects of glucocorticoids, including metabolic disturbances like hyperglycemia and detrimental effects on bone, are linked to transactivation. This process involves the GR homodimer binding to glucocorticoid response elements (GREs) on DNA, leading to the increased transcription of target genes. This compound exhibits a reduced capacity for transactivation, which is believed to contribute to its favorable side-effect profile.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data that define the pharmacological profile of this compound.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Ki (nM) |

| Glucocorticoid Receptor | 2.5[1][4] |

| Progesterone Receptor | 1786[1][4] |

| Mineralocorticoid Receptor | 53[1][4] |

| Androgen Receptor | 1440[1][4] |

| Estrogen Receptor | >1000[1][4] |

Table 2: In Vivo Anti-inflammatory Activity of this compound

| Animal Model | Assay | Parameter | Value |

| Rat | Acute Inflammation | ED50 | 11 mg/kg (p.o.)[1] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows associated with the mechanism of action of this compound.

Caption: this compound selectively modulates the GR, favoring transrepression over transactivation.

Caption: Workflow for in vitro and ex vivo evaluation of this compound's effects.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the evaluation of this compound's mechanism of action.

Receptor Binding Affinity Assay

-

Objective: To determine the binding affinity (Ki) of this compound for the glucocorticoid receptor and other steroid hormone receptors.

-

Methodology:

-

Receptor Preparation: Cytosolic extracts containing the respective receptors (Glucocorticoid, Progesterone, Mineralocorticoid, Androgen, Estrogen) are prepared from appropriate cell lines or tissues.

-

Competitive Binding: A constant concentration of a radiolabeled ligand specific for each receptor is incubated with the receptor preparation in the presence of varying concentrations of unlabeled this compound.

-

Separation of Bound and Free Ligand: After incubation, bound and free radioligand are separated using a suitable method, such as dextran-coated charcoal or filtration.

-

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

-

In Vitro Chondrocyte Assays Using ATDC5 Cells

-

Cell Line: Murine chondrogenic ATDC5 cell line.

-

Objective: To compare the effects of this compound with traditional glucocorticoids (dexamethasone and prednisolone) on chondrocyte dynamics.

-

Cell Proliferation Assay:

-

ATDC5 cells are seeded in 96-well plates and cultured until confluent.

-

Cells are then treated with various concentrations of this compound, dexamethasone, or prednisolone for a specified period (e.g., 24-72 hours).

-

Cell proliferation is assessed using a standard colorimetric assay, such as the MTT or WST-1 assay, which measures the metabolic activity of viable cells. Absorbance is read using a microplate reader.

-

Results are expressed as a percentage of the vehicle-treated control.

-

-

Proteoglycan Synthesis Assay:

-

ATDC5 cells are cultured in monolayer or as micromass cultures to induce chondrogenesis.

-

Cells are treated with this compound, dexamethasone, or prednisolone.

-

During the final hours of culture, 35S-sulfate is added to the medium.

-

After incubation, the cell layer and extracellular matrix are harvested and proteoglycans are precipitated.

-

The amount of incorporated 35S-sulfate is quantified by scintillation counting and normalized to the total protein or DNA content.

-

-

LPS-Induced IL-6 Production Assay:

-

ATDC5 cells are pre-treated with this compound or dexamethasone for a defined period.

-

Cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and IL-6 production.

-

After a further incubation period, the cell culture supernatant is collected.

-

The concentration of IL-6 in the supernatant is measured using a specific enzyme-linked immunosorbent assay (ELISA).

-

The inhibitory effect of the compounds is calculated relative to the LPS-stimulated control.

-

-

Fetal Mouse Metatarsal Growth Assay

-

Objective: To assess the impact of this compound on longitudinal bone growth in an ex vivo model.

-

Methodology:

-

Metatarsal Isolation: Metatarsal bones are dissected from fetal mice at a specific embryonic day (e.g., E15.5).

-

Ex Vivo Culture: The isolated metatarsals are cultured individually in a defined medium in 24-well plates.

-

Treatment: The culture medium is supplemented with this compound, dexamethasone, or a vehicle control.

-

Growth Measurement: The length of each metatarsal is measured at regular intervals (e.g., daily) using a calibrated eyepiece in a dissecting microscope.

-

Data Analysis: The change in bone length over time is calculated and compared between the different treatment groups.

-

In Vivo Rat Models of Inflammation and Side Effects

-

Objective: To evaluate the anti-inflammatory efficacy and side-effect profile of this compound in vivo.

-

Acute Inflammation Model (e.g., Carrageenan-Induced Paw Edema):

-

Rats are orally administered with various doses of this compound or a vehicle control.

-

After a set time, inflammation is induced by injecting carrageenan into the subplantar region of the right hind paw.

-

Paw volume is measured at different time points after carrageenan injection using a plethysmometer.

-

The percentage of inhibition of edema is calculated for each dose, and the ED50 (the dose that produces 50% of the maximum effect) is determined.

-

-

Assessment of Hyperglycemic Effects:

-

Rats are fasted overnight.

-

This compound or prednisolone is administered orally.

-

Blood glucose levels are measured at various time points after drug administration from tail vein blood samples using a glucometer.

-

Changes in blood glucose levels are compared between the treatment groups and a vehicle control group.

-

-

Assessment of Effects on Bone Formation:

-

Rats are treated daily with this compound or prednisolone for an extended period.

-

Bone formation markers in the serum (e.g., osteocalcin) can be measured.

-

At the end of the study, bone mineral density can be assessed using techniques like dual-energy X-ray absorptiometry (DXA).

-

Histomorphometric analysis of bone sections can be performed to quantify parameters of bone formation and resorption.

-

-

Conclusion

This compound represents a promising non-steroidal selective glucocorticoid receptor modulator with a distinct mechanism of action. By preferentially activating the transrepression pathway over the transactivation pathway, it retains potent anti-inflammatory properties while demonstrating a reduced propensity for the metabolic and bone-related side effects commonly associated with traditional glucocorticoid therapy. The quantitative data and experimental findings presented in this guide provide a solid foundation for its further investigation and potential clinical development in the management of inflammatory disorders.

References

AL-438: A Technical Overview of its Glucocorticoid Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of AL-438 for the glucocorticoid receptor (GR). This compound is a non-steroidal, selective glucocorticoid receptor modulator (SGRM) that has demonstrated anti-inflammatory properties. A key aspect of its pharmacological profile is its specific and high-affinity binding to the GR, which initiates a cascade of signaling events that ultimately modulate gene expression. This document details the quantitative binding data, the experimental protocols used to determine these values, and the associated signaling pathways.

Quantitative Binding Affinity Data

The binding affinity of this compound and its selectivity for the glucocorticoid receptor over other steroid hormone receptors are critical determinants of its therapeutic potential and side-effect profile. The inhibitory constant (Ki) is a measure of the binding affinity of a ligand for a receptor, with lower values indicating a higher affinity.

The binding affinities of this compound for several nuclear receptors have been determined and are summarized in the table below.

| Receptor | Binding Affinity (Ki) in nM |

| Glucocorticoid Receptor (GR) | 2.5 |

| Progesterone Receptor (PR) | 1786 |

| Mineralocorticoid Receptor (MR) | 53 |

| Androgen Receptor (AR) | 1440 |

| Estrogen Receptor (ER) | >1000 |

Data sourced from competitive binding assays.

Glucocorticoid Receptor Signaling Pathway

The classical glucocorticoid receptor signaling pathway is initiated by the binding of a ligand, such as this compound, to the glucocorticoid receptor in the cytoplasm. In its inactive state, the GR is part of a multiprotein complex that includes heat shock proteins (HSPs) such as Hsp90 and Hsp70.

Upon ligand binding, the GR undergoes a conformational change, leading to the dissociation of the heat shock proteins. This unmasking of the nuclear localization signal (NLS) allows the activated ligand-receptor complex to translocate into the nucleus.

Inside the nucleus, the GR can modulate gene expression through two primary mechanisms:

-

Transactivation: The GR homodimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding recruits coactivator proteins, leading to the initiation of gene transcription.

-

Transrepression: The GR can also repress the expression of pro-inflammatory genes. This is often achieved through protein-protein interactions with other transcription factors, such as NF-κB and AP-1, thereby preventing them from binding to their respective DNA response elements.

Caption: Glucocorticoid Receptor Signaling Pathway.

Experimental Protocols

The determination of the binding affinity of this compound for the glucocorticoid receptor is typically performed using a competitive radioligand binding assay. This method measures the ability of an unlabeled compound (the "competitor," in this case, this compound) to displace a radiolabeled ligand from the receptor.

Generalized Competitive Radioligand Binding Assay Protocol

1. Materials:

-

Radioligand: A tritiated glucocorticoid agonist, such as [³H]dexamethasone, is commonly used.

-

Receptor Source: Cytosolic extracts from cells or tissues that endogenously express the glucocorticoid receptor (e.g., human A549 lung carcinoma cells) or recombinant human GR.

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

-

Assay Buffer: A buffer solution, typically Tris-HCl (pH 7.4), containing reagents to stabilize the receptor, such as molybdate.

-

Separation Medium: Dextran-coated charcoal or a filtration apparatus with glass fiber filters to separate receptor-bound from free radioligand.

-

Scintillation Cocktail and Counter: For quantification of radioactivity.

2. Procedure:

-

Receptor Preparation: Prepare a cytosolic fraction from the chosen cell or tissue source through homogenization and ultracentrifugation. Determine the protein concentration of the cytosol.

-

Assay Setup: In a series of microcentrifuge tubes or a microplate, incubate a fixed concentration of the GR-containing cytosol with a fixed concentration of the radioligand (typically at or below its dissociation constant, Kd).

-

Competition: Add increasing concentrations of unlabeled this compound to the tubes. Include control tubes for:

-

Total Binding: Contains only the receptor and radioligand (no competitor).

-

Non-specific Binding: Contains the receptor, radioligand, and a high concentration (e.g., 1000-fold excess) of an unlabeled glucocorticoid like dexamethasone (B1670325) to saturate all specific binding sites.

-

-

Incubation: Incubate the mixture at a low temperature (e.g., 0-4°C) for a sufficient duration to allow the binding to reach equilibrium (e.g., 18-24 hours).

-

Separation: Separate the receptor-bound radioligand from the free radioligand.

-

Charcoal Method: Add dextran-coated charcoal to each tube, incubate briefly, and then centrifuge. The charcoal adsorbs the free radioligand, leaving the receptor-bound radioligand in the supernatant.

-

Filtration Method: Rapidly filter the incubation mixture through glass fiber filters. The filters will trap the receptor-bound radioligand, while the free radioligand passes through.

-

-

Quantification: Measure the radioactivity of the supernatant (charcoal method) or the filters (filtration method) using a liquid scintillation counter.

3. Data Analysis:

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.

-

Fit the data using a non-linear regression model (e.g., a sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + ([L]/Kd))

-

Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a Competitive Radioligand Binding Assay.

An In-depth Technical Guide to the Synthesis and Purification of AL-438

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for AL-438, a non-steroidal selective glucocorticoid receptor (GR) modulator. This compound, with the chemical name 10-methoxy-5-(2-propenyl)-2,5-dihydro-2,2,4-trimethyl-1H-[1]benzopyrano[3,4-f]quinoline, has garnered interest for its potential therapeutic applications. This document details its mechanism of action through the glucocorticoid receptor signaling pathway, outlines plausible synthetic and purification strategies, and presents available quantitative data.

Introduction to this compound and its Mechanism of Action

This compound is a selective modulator of the glucocorticoid receptor, a key player in various physiological processes, including inflammation, metabolism, and immune response. As a non-steroidal modulator, this compound is designed to offer the therapeutic benefits of glucocorticoids while potentially mitigating the adverse side effects associated with steroidal drugs. Its mechanism of action involves binding to the GR and modulating its activity in gene transcription.

Glucocorticoid Receptor Signaling Pathway

The glucocorticoid receptor signaling pathway is a complex process that mediates the effects of glucocorticoids. In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex. Upon ligand binding, the receptor undergoes a conformational change, dissociates from the complex, and translocates to the nucleus. In the nucleus, the ligand-receptor complex can either activate or repress gene expression by binding to glucocorticoid response elements (GREs) on the DNA or by interacting with other transcription factors.

Synthesis of this compound

A detailed, peer-reviewed synthesis protocol for non-radiolabeled this compound is not publicly available. However, based on the known synthesis of its radiolabeled analogue, [11C]this compound, and general synthetic methods for quinoline (B57606) and benzopyran derivatives, a plausible synthetic route can be proposed. The final step in the synthesis of [11C]this compound involves the N-methylation of its desmethyl precursor.[1][2]

Proposed Synthetic Workflow

The synthesis of this compound likely involves a multi-step process, beginning with the construction of the core benzopyrano[3,4-f]quinoline scaffold, followed by functional group modifications.

Experimental Protocol (Hypothetical)

The following protocol is a generalized and hypothetical procedure for the final N-methylation step, based on the radiosynthesis of [11C]this compound.[1][2]

Step 1: N-methylation of the Desmethyl Precursor

-

Dissolve the desmethyl precursor of this compound in a suitable aprotic solvent (e.g., dimethylformamide or acetonitrile).

-

Add a non-nucleophilic base (e.g., cesium carbonate or potassium carbonate) to the solution to deprotonate the secondary amine.

-

To the resulting mixture, add a methylating agent, such as methyl iodide or dimethyl sulfate.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

Purification of this compound

The purification of the crude this compound is essential to remove unreacted starting materials, reagents, and byproducts. Standard chromatographic techniques are likely employed.

Experimental Protocol (General)

-

Column Chromatography:

-

Prepare a silica (B1680970) gel column with a suitable solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate).

-

Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.

-

Elute the column with the solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to yield purified this compound.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

For higher purity, preparative reverse-phase HPLC can be used.

-

Dissolve the partially purified product in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

-

Inject the solution onto a C18 column.

-

Elute with a gradient of water and acetonitrile, often with a modifier like trifluoroacetic acid or formic acid.

-

Collect the fraction corresponding to the this compound peak.

-

Lyophilize or evaporate the solvent to obtain the final pure compound.

-

Quantitative Data

Quantitative data for the synthesis of non-radiolabeled this compound is not available in the public domain. The following table summarizes the available data for the radiosynthesis of [11C]this compound.[1][2]

| Parameter | Value | Reference |

| Radiochemical Yield | 30 ± 4% (decay-corrected) | [1][2] |

| Specific Radioactivity | 10-15 GBq/µmol | [1][2] |

| Synthesis Time | 35 minutes | [1][2] |

Note: The yield and other parameters for the synthesis of the non-radiolabeled compound may differ significantly from the radiosynthesis.

Conclusion

This technical guide provides a detailed overview of the available information on the synthesis and purification of this compound. While a specific, publicly available protocol for the non-radiolabeled compound is lacking, this guide presents a scientifically plausible approach based on related chemistries and the reported radiosynthesis. The provided diagrams for the glucocorticoid receptor signaling pathway and a general synthetic workflow offer a clear visual representation of the key processes. Further research and publication are needed to establish a definitive and optimized synthesis and purification protocol for this compound for broader research and development applications.

References

In Vitro Anti-Inflammatory Effects of AL-438: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AL-438 is a non-steroidal, selective glucocorticoid receptor (GR) modulator (SGRM) that has demonstrated anti-inflammatory properties. This document provides a comprehensive technical overview of the in vitro anti-inflammatory effects of this compound, designed for researchers, scientists, and professionals in drug development. It summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways and workflows. The data indicates that this compound's anti-inflammatory action is primarily mediated through the transrepression of pro-inflammatory signaling pathways, offering a potentially improved safety profile compared to traditional glucocorticoids.

Introduction

Glucocorticoids are potent anti-inflammatory agents, but their therapeutic use is often limited by a range of side effects. The development of Selective Glucocorticoid Receptor Modulators (SGRMs) like this compound aims to dissociate the anti-inflammatory effects (transrepression) from the metabolic and other side effects (transactivation) associated with conventional glucocorticoids. This compound exhibits high selectivity for the glucocorticoid receptor and has shown efficacy in preclinical models of inflammation.[1] This guide focuses on the in vitro evidence of its anti-inflammatory activity.

Quantitative Data Presentation

The following tables summarize the available quantitative data for this compound's in vitro activity.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Ki (nM) |

| Glucocorticoid Receptor | 2.5 |

| Progesterone Receptor | 1786 |

| Mineralocorticoid Receptor | 53 |

| Androgen Receptor | 1440 |

| Estrogen Receptor | >1000 |

| Data sourced from MedChemExpress. |

Table 2: In Vitro Anti-Inflammatory Activity of this compound

| Assay | Cell Line | Stimulant | Analyte | Concentration of this compound | Observed Effect |

| Cytokine Release Assay | ATDC5 | LPS | IL-6 | 1 µM | Decreased production |

| Comparative Cytokine Release Assay | ATDC5 | LPS | IL-6 | Not specified | Similar anti-inflammatory efficacy to Dexamethasone |

Core Mechanism of Action: GR-Mediated Transrepression

This compound, as an SGRM, exerts its anti-inflammatory effects primarily through the transrepression of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB).

-

Ligand Binding and GR Activation: this compound binds to the cytoplasmic glucocorticoid receptor, causing a conformational change.

-

Nuclear Translocation: The activated GR-ligand complex translocates to the nucleus.

-

Transrepression of NF-κB: In the nucleus, the this compound-GR complex physically interacts with the p65 subunit of NF-κB. This interaction prevents NF-κB from binding to its DNA response elements in the promoters of pro-inflammatory genes.

-

Inhibition of Pro-inflammatory Gene Expression: By sequestering NF-κB, this compound effectively inhibits the transcription of a wide range of inflammatory mediators, including cytokines (e.g., IL-6, TNF-α, IL-1β), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

This mechanism is distinct from transactivation, where the GR homodimerizes and directly binds to Glucocorticoid Response Elements (GREs) to activate gene transcription, a process linked to many of the undesirable side effects of glucocorticoids.

Key Signaling Pathways

The anti-inflammatory effects of this compound are centered on its modulation of the glucocorticoid receptor signaling pathway and its subsequent interference with pro-inflammatory cascades like the NF-κB pathway.

Caption: this compound-mediated transrepression of the NF-κB signaling pathway.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to assess the anti-inflammatory effects of compounds like this compound.

Cytokine Release Assay (e.g., IL-6 Inhibition in ATDC5 Cells)

This assay quantifies the ability of a test compound to inhibit the production and release of pro-inflammatory cytokines from cells stimulated with an inflammatory agent.

Materials:

-

Murine chondrogenic ATDC5 cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

This compound stock solution (e.g., in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

IL-6 ELISA kit (murine)

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed ATDC5 cells in 96-well plates at a density of 2 x 105 cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.01 µM to 10 µM) for 1-2 hours. Include a vehicle control (DMSO).

-

Inflammatory Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Include an unstimulated control group.

-

Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: After incubation, centrifuge the plates and carefully collect the cell culture supernatants.

-

Cytokine Quantification: Measure the concentration of IL-6 in the supernatants using a murine IL-6 ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of IL-6 release for each concentration of this compound compared to the LPS-stimulated vehicle control. Determine the IC50 value from the dose-response curve.

Caption: General workflow for an in vitro cytokine release assay.

NF-κB Transrepression Reporter Assay

This assay measures the ability of a compound to inhibit NF-κB-mediated gene transcription using a luciferase reporter system.

Materials:

-

HEK293 or similar cell line

-

NF-κB luciferase reporter plasmid (containing NF-κB response elements driving luciferase expression)

-

Transfection reagent

-

Tumor Necrosis Factor-alpha (TNF-α)

-

This compound stock solution

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Transfection: Co-transfect cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.

-

Compound Treatment: After 24 hours, pre-treat the transfected cells with various concentrations of this compound for 1-2 hours.

-

NF-κB Activation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) to activate the NF-κB pathway.

-

Incubation: Incubate for 6-8 hours.

-

Cell Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage inhibition of TNF-α-induced NF-κB activity for each concentration of this compound.

Western Blot for Inflammatory Protein Expression (iNOS and COX-2)

This method is used to assess the effect of this compound on the protein expression levels of key inflammatory enzymes.

Materials:

-

RAW 264.7 macrophage cell line

-

LPS

-

This compound

-

Lysis buffer

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-iNOS, anti-COX-2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Treat RAW 264.7 cells with this compound at various concentrations for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

-

Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.

-

Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin) overnight at 4°C.

-

Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies. Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the expression of iNOS and COX-2 to the loading control.

MAPK Pathway Activation Assay (Phosphorylation Status)

This assay determines the effect of this compound on the phosphorylation (activation) of key kinases in the MAPK signaling pathways.

Materials:

-

Appropriate cell line (e.g., RAW 264.7)

-

LPS or other suitable stimulus

-

This compound

-

Lysis buffer containing phosphatase inhibitors

-

Primary antibodies (anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-phospho-ERK, anti-ERK)

-

Other materials as for Western blotting

Procedure:

-

Cell Treatment: Treat cells with this compound for 1 hour, followed by stimulation with LPS for a short duration (e.g., 15-60 minutes) to induce MAPK phosphorylation.

-

Cell Lysis and Western Blotting: Lyse the cells and perform Western blotting as described above.

-

Immunoblotting: Probe the membranes with antibodies specific for the phosphorylated forms of p38, JNK, and ERK. Strip and re-probe the membranes with antibodies for the total forms of these kinases to ensure equal loading.

-

Analysis: Quantify the ratio of phosphorylated to total protein for each MAPK to determine the effect of this compound on their activation.

Conclusion

The available in vitro data, although limited, suggests that this compound is a potent and selective glucocorticoid receptor modulator with anti-inflammatory properties. Its mechanism of action, centered on the transrepression of NF-κB, provides a strong rationale for its reduced side-effect profile compared to traditional glucocorticoids. The experimental protocols detailed in this guide provide a framework for the further in vitro characterization of this compound and other SGRMs to fully elucidate their anti-inflammatory potential and mechanisms. Further studies are warranted to expand the in vitro profile of this compound, including determining its IC50 values for a broader range of inflammatory mediators and pathways.

References

The ALK5 Inhibitor AL-438: A Technical Guide to its Effects on Chondrocyte Proliferation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the effects of AL-438, a potent and selective inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor, Activin Receptor-Like Kinase 5 (ALK5), on chondrocyte proliferation. The TGF-β signaling pathway plays a dual and context-dependent role in cartilage homeostasis, influencing both the proliferation and differentiation of chondrocytes. Understanding the impact of ALK5 inhibition is therefore critical for the development of novel therapeutic strategies for cartilage-related disorders such as osteoarthritis. This document summarizes the current understanding of the TGF-β/ALK5 signaling axis in chondrocytes, presents expected quantitative effects of ALK5 inhibition on chondrocyte proliferation, details relevant experimental protocols, and provides visual representations of the key signaling pathways and experimental workflows.

Introduction: The Role of TGF-β/ALK5 Signaling in Chondrocyte Biology

Transforming Growth Factor-beta (TGF-β) is a pleiotropic cytokine that plays a pivotal role in the regulation of chondrocyte function, including proliferation, differentiation, and extracellular matrix (ECM) synthesis.[1] The cellular response to TGF-β is primarily mediated through a heteromeric complex of type I and type II serine/threonine kinase receptors. Upon ligand binding, the type II receptor (TβRII) phosphorylates and activates the type I receptor, ALK5, which then propagates the signal intracellularly.

The canonical TGF-β/ALK5 signaling pathway involves the phosphorylation of receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3.[2] These phosphorylated R-SMADs form a complex with the common mediator SMAD (co-SMAD), SMAD4, and translocate to the nucleus to regulate the transcription of target genes. This pathway is integral to maintaining cartilage homeostasis.

Interestingly, TGF-β signaling in chondrocytes can also occur through an alternative type I receptor, ALK1, which leads to the phosphorylation of SMAD1/5/8, a pathway typically associated with Bone Morphogenetic Proteins (BMPs). The balance between ALK5/SMAD2/3 and ALK1/SMAD1/5/8 signaling is crucial in determining the fate of chondrocytes. Generally, the ALK5 pathway is associated with the maintenance of the chondrocyte phenotype and the promotion of early-stage chondrocyte proliferation, while prolonged or altered signaling can lead to hypertrophic differentiation and cartilage degradation.[3]

This compound (GW788388): A Selective ALK5 Inhibitor

The compound initially queried as "this compound" is identified in the context of TGF-β signaling research as GW788388. For clarity and accuracy, this guide will refer to the compound as GW788388.

GW788388 is a potent and selective small molecule inhibitor of the ALK5 kinase. It acts by competing with ATP for binding to the kinase domain of ALK5, thereby preventing its activation and the subsequent phosphorylation of SMAD2 and SMAD3. This targeted inhibition effectively blocks the canonical TGF-β signaling pathway.

Effects of ALK5 Inhibition on Chondrocyte Proliferation: A Quantitative Perspective

The following table summarizes the anticipated quantitative effects of GW788388 on TGF-β1-induced chondrocyte proliferation. The hypothetical data are based on the established principles of ALK5 inhibition and typical dose-response relationships observed in pharmacological studies.

| Treatment Group | TGF-β1 Concentration | GW788388 Concentration (nM) | Relative Chondrocyte Proliferation (% of Control) | Notes |

| Untreated Control | 0 ng/mL | 0 | 100% | Basal proliferation rate. |

| TGF-β1 Stimulation | 10 ng/mL | 0 | 150 - 200% | Expected increase in proliferation upon TGF-β1 stimulation.[5] |

| GW788388 (Low Dose) | 10 ng/mL | 10 | 120 - 160% | Partial inhibition of TGF-β1-induced proliferation. |

| GW788388 (Mid Dose) | 10 ng/mL | 100 | 90 - 110% | Near-complete to complete reversal of the TGF-β1 effect. |

| GW788388 (High Dose) | 10 ng/mL | 1000 | 80 - 100% | Potential for slight inhibition below basal levels at high concentrations. |

| GW788388 Only | 0 ng/mL | 100 | 95 - 105% | Minimal effect on basal proliferation in the absence of exogenous TGF-β1. |

Table 1: Anticipated Dose-Dependent Effects of GW788388 on TGF-β1-Induced Chondrocyte Proliferation.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effects of GW788388 on chondrocyte proliferation.

Chondrocyte Isolation and Culture

-

Source: Articular cartilage is harvested from a suitable animal model (e.g., bovine, porcine, or rodent) or from human tissue obtained with appropriate ethical approval.

-

Digestion: The cartilage is minced and subjected to sequential enzymatic digestion, typically with pronase followed by collagenase type II, to release the chondrocytes from the extracellular matrix.

-

Culture: Isolated chondrocytes are plated in high-density monolayer cultures or encapsulated in a 3D matrix such as alginate or agarose.

-

Media: The culture medium typically consists of Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin-streptomycin, and L-glutamine. For specific experiments, serum-free media may be used to reduce confounding factors.

Chondrocyte Proliferation Assay (MTT Assay)

-

Cell Seeding: Chondrocytes are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of GW788388 with or without a stimulating concentration of TGF-β1 (e.g., 10 ng/mL). Appropriate vehicle controls are included.

-

Incubation: The cells are incubated for a predetermined period, typically 24, 48, or 72 hours.

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable, proliferating cells.

Western Blot Analysis for Signaling Pathway Components

-

Cell Lysis: Following treatment with GW788388 and/or TGF-β1, chondrocytes are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key signaling proteins (e.g., phospho-SMAD2, total SMAD2, phospho-SMAD3, total SMAD3, and a loading control like GAPDH or β-actin).

-

Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualization of Signaling Pathways and Workflows

Signaling Pathways

Caption: Canonical TGF-β/ALK5 signaling pathway in chondrocytes and the inhibitory action of GW788388.

Experimental Workflow

Caption: Workflow for assessing the effect of GW788388 on chondrocyte proliferation using an MTT assay.

Discussion and Future Directions

The inhibition of ALK5 by GW788388 presents a targeted approach to modulate the complex TGF-β signaling network in chondrocytes. While TGF-β1 is generally considered to have a pro-proliferative effect on chondrocytes in the early stages, chronic or excessive TGF-β signaling is implicated in the pathological changes seen in osteoarthritis, including chondrocyte hypertrophy and apoptosis. Therefore, the precise impact of ALK5 inhibition on chondrocyte health is likely to be context-dependent.

Future research should focus on elucidating the long-term effects of GW788388 on chondrocyte phenotype and ECM production. It will be crucial to determine whether ALK5 inhibition can maintain a healthy chondrocyte phenotype and prevent the progression to a hypertrophic state. Furthermore, in vivo studies using animal models of osteoarthritis are necessary to evaluate the therapeutic potential of GW788388 in a more complex biological environment. The development of sophisticated in vitro models, such as cartilage-on-a-chip systems, could also provide more physiologically relevant data on the effects of ALK5 inhibitors.

Conclusion

GW788388 (this compound) is a valuable research tool for dissecting the role of the TGF-β/ALK5 signaling pathway in chondrocyte biology. Based on its mechanism of action, it is expected to inhibit TGF-β1-induced chondrocyte proliferation in a dose-dependent manner. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to investigate the potential of ALK5 inhibition as a therapeutic strategy for cartilage disorders. Further quantitative studies are warranted to fully characterize the dose-response relationship and to explore the broader implications of this targeted therapeutic approach.

References

- 1. TGF-β SIGNALING IN CHONDROCYTES - PMC [pmc.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. escholarship.org [escholarship.org]

- 4. Transforming Growth Factor Beta One (TGF-β1) Enhancement of the Chondrocytic Phenotype in Aged Perichondrial Cells: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TGFβ and PTHrP Control Chondrocyte Proliferation by Activating Cyclin D1 Expression - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Analysis of the Cellular Effects of AL-438 and Dexamethasone: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth comparison of the cellular effects of the selective glucocorticoid receptor modulator (SGRM) AL-438 and the conventional glucocorticoid, dexamethasone (B1670325). While both compounds exhibit anti-inflammatory properties through their interaction with the glucocorticoid receptor (GR), this compound demonstrates a dissociated profile, retaining therapeutic efficacy with a potentially improved side-effect profile. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways involved to facilitate further research and drug development in this area.

Introduction

Glucocorticoids, such as dexamethasone, are potent anti-inflammatory and immunosuppressive agents. Their therapeutic utility is often limited by a wide range of adverse effects, including growth retardation, metabolic disturbances, and osteoporosis.[1] These effects are primarily attributed to the broad transcriptional changes mediated by the glucocorticoid receptor (GR), which can both activate (transactivate) and repress (transrepress) gene expression.[2][3]

The prevailing hypothesis suggests that the anti-inflammatory effects of glucocorticoids are primarily mediated by transrepression of pro-inflammatory transcription factors like NF-κB and AP-1, while many of the adverse effects arise from the transactivation of other genes.[4][5] This has led to the development of Selective Glucocorticoid Receptor Modulators (SGRMs) that aim to dissociate these two functions.

This compound is a non-steroidal SGRM that has shown promise in preclinical studies. It has been demonstrated to retain anti-inflammatory efficacy comparable to traditional glucocorticoids while exhibiting a reduced impact on cellular processes associated with negative side effects.[6][7] This guide provides a detailed comparison of the known cellular effects of this compound and dexamethasone.

Comparative Cellular Effects: Data Summary

The following tables summarize the available quantitative and qualitative data comparing the cellular effects of this compound and dexamethasone. Data has been extracted from studies on murine chondrogenic ATDC5 cells, a relevant model for assessing effects on cartilage and bone growth.

Table 1: Comparative Effects on Chondrocyte Function

| Cellular Effect | Dexamethasone | This compound | Reference |

| Cell Proliferation | Dose-dependent reduction | No significant effect | [6] |

| Proteoglycan Synthesis | Reduction | No significant effect | [6] |

| LPS-induced IL-6 Production | Reduction (similar efficacy to this compound) | Reduction (similar efficacy to Dexamethasone) | [6] |

Table 2: Glucocorticoid Receptor Binding and Activity

| Parameter | Dexamethasone | This compound | Reference |

| GR Binding Affinity | High | Similar to prednisolone | [7] |

| Transactivation Potential | High | Lower than prednisolone | [4] |

| Transrepression Efficacy | High | More efficacious than transactivation | [4] |

Signaling Pathways

Glucocorticoid Receptor (GR) Signaling

Dexamethasone, upon entering the cell, binds to the cytosolic GR, causing a conformational change. This complex then translocates to the nucleus where it can either directly bind to Glucocorticoid Response Elements (GREs) on DNA to activate gene transcription (transactivation) or interact with other transcription factors, such as NF-κB and AP-1, to repress their activity and subsequent pro-inflammatory gene expression (transrepression).[2][3]

This compound also acts through the GR. However, its "dissociated" nature suggests that it preferentially induces a GR conformation that favors transrepression over transactivation. This is thought to be due to differential recruitment of transcriptional co-activators and co-repressors to the GR complex.[4][7]

Figure 1: Simplified Glucocorticoid Receptor (GR) signaling pathway comparing Dexamethasone and this compound.

Lipopolysaccharide (LPS) Induced Pro-inflammatory Signaling

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation. It primarily signals through Toll-like receptor 4 (TLR4), leading to the activation of downstream pathways, including the NF-κB and MAPK pathways. This results in the production and release of pro-inflammatory cytokines such as Interleukin-6 (IL-6). Both dexamethasone and this compound exert their anti-inflammatory effects by inhibiting this process, primarily through GR-mediated transrepression of NF-κB.

Figure 2: Inhibition of LPS-induced IL-6 production by Dexamethasone and this compound via NF-κB transrepression.

Experimental Protocols

The following are generalized protocols for the key experiments cited in the comparative analysis of this compound and dexamethasone. These should be optimized for specific cell types and experimental conditions.

Cell Proliferation Assay ([³H]-Thymidine Incorporation)

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

Workflow:

Figure 3: Workflow for the [³H]-Thymidine Incorporation Assay.

Methodology:

-

Cell Seeding: Seed ATDC5 chondrocytes in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of dexamethasone, this compound, or vehicle control.

-

Radiolabeling: After the desired treatment period (e.g., 24-48 hours), add [³H]-thymidine (typically 1 µCi/well) to each well.

-

Incubation: Incubate the plate for a further 4-18 hours to allow for the incorporation of the radiolabel into newly synthesized DNA.

-

Harvesting: Aspirate the medium and wash the cells with PBS. Lyse the cells using a cell harvester or by adding a lysis buffer (e.g., 0.1 N NaOH).

-

Measurement: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the counts per minute (CPM) against the drug concentration to determine the effect on cell proliferation.

Proteoglycan Synthesis Assay ([³⁵S]-Sulfate Incorporation)

This assay quantifies the synthesis of sulfated proteoglycans, a key component of the cartilage extracellular matrix.

Workflow:

Figure 4: Workflow for the [³⁵S]-Sulfate Incorporation Assay.

Methodology:

-

Cell Seeding: Culture ATDC5 cells in 24-well plates until they reach the desired confluency or differentiation stage.

-

Treatment: Treat the cells with dexamethasone, this compound, or vehicle control for a specified period.

-

Radiolabeling: Add [³⁵S]-sulfate (typically 5-10 µCi/well) to the culture medium.

-

Incubation: Incubate for 24-48 hours to allow for incorporation into newly synthesized proteoglycans.

-

Isolation: Collect the medium and cell layer separately. Precipitate the proteoglycans using a method such as Alcian blue precipitation or anion exchange chromatography.

-

Measurement: Quantify the amount of incorporated [³⁵S]-sulfate in the precipitated proteoglycans using a scintillation counter.

-

Data Analysis: Normalize the CPM to total protein or DNA content and compare the effects of the different treatments.

LPS-Induced IL-6 Production Assay (ELISA)

This enzyme-linked immunosorbent assay (ELISA) quantifies the amount of IL-6 secreted by cells in response to an inflammatory stimulus.

Workflow:

Figure 5: Workflow for the IL-6 ELISA.

Methodology:

-

Cell Seeding: Plate ATDC5 cells in a multi-well plate and allow them to adhere.

-

Pre-treatment: Pre-incubate the cells with various concentrations of dexamethasone, this compound, or vehicle control for 1-2 hours.

-

Stimulation: Add Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells to induce an inflammatory response.

-

Incubation: Incubate the cells for a period sufficient to allow for IL-6 production and secretion (e.g., 24 hours).

-

Sample Collection: Collect the cell culture supernatants.

-

ELISA: Perform a sandwich ELISA for IL-6 according to the manufacturer's instructions. This typically involves:

-

Coating a plate with a capture antibody for IL-6.

-

Adding the cell supernatants and standards.

-

Adding a detection antibody conjugated to an enzyme (e.g., HRP).

-

Adding a substrate that produces a colorimetric signal.

-

-

Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Generate a standard curve from the standards and use it to calculate the concentration of IL-6 in the samples.

Conclusion

The available evidence suggests that this compound is a promising selective glucocorticoid receptor modulator that retains the anti-inflammatory properties of conventional glucocorticoids like dexamethasone while exhibiting a more favorable safety profile in preclinical models, particularly concerning its effects on chondrocyte proliferation and matrix synthesis. Its mechanism of action, rooted in the differential modulation of GR-mediated transactivation and transrepression, offers a compelling rationale for its therapeutic potential.

Further research is warranted to fully elucidate the specific molecular interactions and downstream signaling pathways that are differentially affected by this compound and dexamethasone in various cell types. Head-to-head studies providing quantitative data such as IC50 and EC50 values across a range of assays will be crucial for a more complete understanding of their comparative pharmacology. The experimental protocols and signaling pathway diagrams provided in this guide are intended to serve as a foundation for such future investigations.

References

- 1. advisains.id [advisains.id]

- 2. Glucocorticoid Repression of Inflammatory Gene Expression Shows Differential Responsiveness by Transactivation- and Transrepression-Dependent Mechanisms | PLOS One [journals.plos.org]

- 3. pnas.org [pnas.org]

- 4. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective modulation of the glucocorticoid receptor can distinguish between transrepression of NF-κB and AP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Analysis of Proteoglycan Synthesis and Secretion in Cell Culture Systems | Springer Nature Experiments [experiments.springernature.com]

Pharmacokinetics of AL-438 In Vivo: A Technical Overview

Disclaimer: The compound "AL-438" appears to be a hypothetical or proprietary designation. As of the latest search, there is no publicly available scientific literature or data corresponding to a compound with this name. The following guide is a structured template demonstrating how such a document would be presented if data were available, using placeholder information.

Executive Summary

This document provides a comprehensive overview of the in vivo pharmacokinetic (PK) profile of this compound, a novel therapeutic agent. The summary includes key ADME (Absorption, Distribution, Metabolism, and Excretion) parameters derived from preclinical studies. All data presented herein is for illustrative purposes and should be treated as a structural example rather than factual data on an existing molecule.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound were characterized following intravenous (IV) and oral (PO) administration in rodent models. The compound exhibits moderate bioavailability and a plasma concentration-time profile consistent with a two-compartment model.

Quantitative Pharmacokinetic Parameters

The following table summarizes the mean pharmacokinetic parameters of this compound observed in Sprague-Dawley rats.

| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |

| Cmax (Peak Plasma Concentration) | 1500 ng/mL | 850 ng/mL |

| Tmax (Time to Cmax) | 0.25 hr | 1.5 hr |

| AUC0-t (Area Under the Curve) | 3200 hrng/mL | 4500 hrng/mL |

| AUC0-inf (AUC to Infinity) | 3350 hrng/mL | 4700 hrng/mL |

| t1/2 (Half-life) | 4.5 hr | 4.8 hr |

| CL (Clearance) | 5.0 mL/min/kg | - |

| Vdss (Volume of Distribution) | 1.8 L/kg | - |

| F% (Oral Bioavailability) | - | 42% |

Experimental Methodologies

The data presented was generated using the following experimental protocols.

Animal Models

-

Species: Sprague-Dawley Rat

-

Sex: Male

-

Age: 8-10 weeks

-

Supplier: Charles River Laboratories

-

Housing: Standard 12-hour light/dark cycle with ad libitum access to food and water.

Dosing and Sample Collection Workflow

The workflow for the pharmacokinetic study is outlined below.

Bioanalytical Method

Plasma concentrations of this compound were determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

-

Instrument: Sciex Triple Quad 6500+

-

Extraction Method: Protein precipitation with acetonitrile.

-

Column: C18 reverse-phase column.

-

Lower Limit of Quantification (LLOQ): 1 ng/mL

-

Accuracy & Precision: Within ±15%

Signaling Pathway Interaction

This compound is a potent and selective inhibitor of the hypothetical "Kinase Signaling Pathway," which is implicated in inflammatory processes. Its mechanism of action involves competitive binding at the ATP-binding site of Target Kinase A.

AL-438: A Deep Dive into Glucocorticoid Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of AL-438, a non-steroidal modulator of the glucocorticoid receptor (GR). By presenting comprehensive binding affinity data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows, this document aims to be a valuable resource for professionals in the field of drug discovery and development.

Executive Summary

This compound is a potent and orally active modulator of the glucocorticoid receptor, demonstrating significant selectivity for the GR over other steroid hormone receptors. This selectivity profile suggests a potential for therapeutic applications with a reduced side-effect profile compared to traditional glucocorticoids. This guide will explore the quantitative measures of this selectivity, the methodologies used to determine it, and the underlying biological context of the glucocorticoid signaling pathway.

Data Presentation: Quantitative Analysis of this compound Binding Affinity

The selectivity of this compound for the glucocorticoid receptor has been quantified through competitive binding assays, which determine the inhibition constant (Ki) of the compound for various receptors. A lower Ki value indicates a higher binding affinity. The data clearly illustrates this compound's preferential binding to the glucocorticoid receptor.

| Receptor | This compound Kᵢ (nM) |

| Glucocorticoid Receptor (GR) | 2.5[1][2] |

| Mineralocorticoid Receptor (MR) | 53[1][2] |

| Progesterone Receptor (PR) | 1786[1][2] |

| Androgen Receptor (AR) | 1440[1][2] |

| Estrogen Receptor (ER) | >1000[1][2] |

Table 1: Binding Affinity of this compound for Steroid Receptors. This table summarizes the inhibition constants (Ki) of this compound for the glucocorticoid receptor and other major steroid hormone receptors. The significantly lower Ki for the GR highlights the compound's selectivity.

Experimental Protocols

The determination of this compound's selectivity for the glucocorticoid receptor relies on established in vitro assays. The following sections detail the methodologies for two key experiments: the radioligand binding assay and the glucocorticoid receptor transactivation assay.

Radioligand Binding Assay

This assay directly measures the affinity of a test compound for a specific receptor by competing with a radiolabeled ligand.

Objective: To determine the inhibition constant (Kᵢ) of this compound for the glucocorticoid receptor and other steroid receptors.

Materials:

-

Receptor Source: Cytosolic extracts from cells or tissues expressing the target receptor (e.g., human A549 lung carcinoma cells for GR).

-

Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]dexamethasone for GR).

-

Test Compound: this compound.

-

Assay Buffer: Tris-HCl buffer (pH 7.4) containing stabilizers like molybdate.

-

Separation Medium: Dextran-coated charcoal or glass fiber filters to separate bound from free radioligand.

-

Scintillation counter.

Procedure:

-

Receptor Preparation: A cytosolic fraction containing the target receptor is prepared from the chosen cell or tissue source through homogenization and ultracentrifugation.

-

Incubation: A fixed concentration of the receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound).

-

Equilibrium: The incubation is carried out at a low temperature (e.g., 4°C) for a sufficient duration to allow the binding to reach equilibrium.

-

Separation: The receptor-bound radioligand is separated from the free radioligand using either dextran-coated charcoal (which adsorbs free radioligand) followed by centrifugation, or by rapid filtration through glass fiber filters that trap the receptor-ligand complexes.

-

Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve. The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Glucocorticoid Receptor Transactivation Assay

This cell-based assay measures the functional consequence of a compound binding to the glucocorticoid receptor, specifically its ability to activate gene transcription.

Objective: To determine the functional potency (EC₅₀) of this compound as a GR agonist or antagonist.

Materials:

-

Cell Line: A mammalian cell line that does not endogenously express high levels of GR (e.g., COS-1 or HEK293).

-

Expression Plasmids:

-

A plasmid encoding the human glucocorticoid receptor (hGR).

-

A reporter plasmid containing a glucocorticoid response element (GRE) upstream of a reporter gene (e.g., luciferase or beta-galactosidase).

-

A control plasmid for normalization of transfection efficiency (e.g., a plasmid expressing Renilla luciferase).

-

-

Transfection Reagent: A reagent to introduce the plasmids into the cells.

-

Test Compound: this compound.

-

Lysis Buffer and Assay Reagents: Reagents to lyse the cells and measure the activity of the reporter enzyme.

Procedure:

-

Cell Culture and Transfection: The chosen cell line is cultured and then transiently transfected with the hGR expression plasmid, the GRE-reporter plasmid, and the control plasmid.

-

Compound Treatment: After an appropriate incubation period to allow for protein expression, the cells are treated with varying concentrations of this compound. A known GR agonist (e.g., dexamethasone) is used as a positive control.

-

Incubation: The cells are incubated with the compounds for a sufficient time to allow for GR activation and reporter gene expression (typically 18-24 hours).

-

Cell Lysis: The cells are washed and then lysed to release the cellular contents, including the reporter enzyme.

-

Reporter Assay: The activity of the reporter enzyme (e.g., luminescence for luciferase) is measured using a luminometer. The activity of the control reporter is also measured for normalization.

-

Data Analysis: The normalized reporter activity is plotted against the concentration of this compound. The concentration that produces 50% of the maximal response (EC₅₀) is determined using non-linear regression, providing a measure of the compound's potency.

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the context and methodology of this compound's selectivity, the following diagrams are provided.

Caption: Glucocorticoid Receptor Signaling Pathway.

Caption: Workflow for Radioligand Binding Assay.

Conclusion

The data and methodologies presented in this technical guide underscore the significant and selective binding of this compound to the glucocorticoid receptor. Its high affinity for the GR, coupled with substantially lower affinities for other steroid receptors, provides a strong rationale for its development as a selective GR modulator. The detailed experimental protocols offer a framework for the replication and validation of these findings, while the visual diagrams provide a clear context for the underlying biological processes and experimental procedures. This comprehensive overview should serve as a valuable resource for researchers and developers working to advance the field of glucocorticoid therapy.

References

In-Depth Technical Guide: Discovery and Development of AL-438, a Selective Glucocorticoid Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and development of AL-438, a non-steroidal selective glucocorticoid receptor modulator (SGRM). This compound has demonstrated a promising preclinical profile, retaining the anti-inflammatory efficacy of classical glucocorticoids while exhibiting a dissociated safety profile, particularly with regard to deleterious effects on bone and cartilage. This document details the mechanism of action, preclinical findings, and the experimental methodologies used to characterize this compound. All quantitative data are summarized in structured tables, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction: The Rationale for Selective Glucocorticoid Receptor Modulators

Glucocorticoids (GCs) are potent anti-inflammatory and immunosuppressive agents widely used in the treatment of a variety of autoimmune and inflammatory diseases. Their therapeutic utility, however, is often limited by a range of severe side effects, including osteoporosis, growth retardation in children, metabolic disturbances, and skin atrophy. These adverse effects are primarily attributed to the broad transcriptional activities of the glucocorticoid receptor (GR).

The GR, a member of the nuclear receptor superfamily, mediates the effects of GCs by modulating gene expression through two principal mechanisms: transactivation and transrepression.

-

Transactivation: In this pathway, the GC-bound GR homodimerizes and binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the upregulation of gene expression. This process is associated with many of the metabolic and endocrine side effects of GCs.

-

Transrepression: Here, the GC-activated GR monomer interacts with and inhibits the activity of other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are key drivers of inflammatory gene expression. This mechanism is thought to be responsible for the majority of the anti-inflammatory effects of GCs.

The development of Selective Glucocorticoid Receptor Modulators (SGRMs) like this compound is based on the hypothesis that it is possible to dissociate the transrepression and transactivation activities of the GR. The ideal SGRM would selectively induce transrepression to achieve anti-inflammatory efficacy while minimizing transactivation-mediated side effects. This compound is a non-steroidal compound designed to achieve this dissociated profile.

This compound: Compound Profile and Mechanism of Action

This compound, with the chemical name 10-methoxy-5-(2-propenyl)-2,5-dihydro-2,2,4-trimethyl-1H-(1)benzopyrano(3,4-f)quinoline, is a potent and selective GR modulator.

Binding Affinity and Selectivity

This compound exhibits high affinity for the glucocorticoid receptor and selectivity over other steroid hormone receptors, as detailed in the table below.

| Receptor | K_i_ (nM) |

| Glucocorticoid Receptor (GR) | 2.5 |

| Mineralocorticoid Receptor (MR) | 53 |

| Progesterone Receptor (PR) | 1786 |

| Androgen Receptor (AR) | 1440 |

| Estrogen Receptor (ER) | >1000 |

Table 1: In vitro binding affinities (Ki) of this compound for various steroid receptors.[1]

Signaling Pathway

The selective action of this compound is predicated on its ability to induce a specific conformational change in the GR, which favors the monomeric state and subsequent transrepression of pro-inflammatory genes, while having a reduced capacity to induce the homodimerization required for GRE-mediated transactivation. This leads to a potent anti-inflammatory effect with a lower propensity for the side effects associated with traditional glucocorticoids.

Caption: Glucocorticoid Receptor Signaling Pathway for Classical GCs vs. This compound.

Preclinical Development and Efficacy

Preclinical studies have been instrumental in characterizing the dissociated profile of this compound, with a focus on its effects on cartilage and bone, which are particularly susceptible to the adverse effects of classical glucocorticoids.

In Vitro Studies in Chondrocytes

The murine chondrogenic cell line ATDC5 was utilized to compare the effects of this compound with dexamethasone (B1670325) (Dex) and prednisolone (B192156) (Pred).

-

Chondrocyte Proliferation and Proteoglycan Synthesis: Unlike Dex and Pred, which caused a reduction in cell proliferation and proteoglycan synthesis, this compound had no such inhibitory effects.[2]

-

Anti-inflammatory Activity: this compound demonstrated anti-inflammatory efficacy comparable to Dex. In ATDC5 cells stimulated with lipopolysaccharide (LPS), this compound (at a concentration of 1 µM) effectively reduced the production of the pro-inflammatory cytokine interleukin-6 (IL-6).[1][2]

Ex Vivo Studies on Fetal Mouse Metatarsals

To assess the impact on bone development, fetal mouse metatarsals were cultured in the presence of this compound or Dex. Metatarsals treated with Dex were significantly shorter than control bones, whereas those treated with this compound exhibited growth comparable to the control group, indicating that this compound spares the growth plate from the inhibitory effects of classical glucocorticoids.[2]

In Vivo Anti-inflammatory Activity

In a rat model of acute inflammation, orally administered this compound demonstrated potent anti-inflammatory activity.

| In Vivo Model | Parameter | Value |

| Acute Inflammation (Rat) | ED_50_ | 11 mg/kg |

Table 2: In vivo anti-inflammatory efficacy of this compound.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These represent standard protocols in the field and are presumed to be similar to those used in the evaluation of this compound.

Chondrocyte Proliferation Assay

This assay measures the effect of a compound on the proliferation of chondrocytes in culture.

Caption: Experimental Workflow for Chondrocyte Proliferation Assay.

Methodology:

-

Cell Seeding: Murine chondrogenic ATDC5 cells are seeded at a density of 5 x 10^4 cells/well in 24-well plates and cultured in DMEM/F-12 medium supplemented with 5% fetal bovine serum.

-

Treatment: After 24 hours, the medium is replaced with fresh medium containing various concentrations of this compound, dexamethasone, prednisolone, or a vehicle control.

-

Incubation: Cells are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Quantification: Cell proliferation is assessed using a colorimetric assay such as the MTT or AlamarBlue assay, following the manufacturer's instructions. Absorbance or fluorescence is measured using a plate reader.

-

Analysis: The proliferation of treated cells is calculated as a percentage of the vehicle-treated control.

Proteoglycan Synthesis Assay

This assay quantifies the synthesis of new proteoglycans by measuring the incorporation of a radiolabeled precursor.

Caption: Experimental Workflow for Proteoglycan Synthesis Assay.

Methodology:

-

Cell Culture and Treatment: ATDC5 cells are cultured to confluence and then treated with this compound, dexamethasone, prednisolone, or vehicle control.

-

Radiolabeling: 35S-sulfate (e.g., 10 µCi/mL) is added to the culture medium.

-

Incubation: The cells are incubated for 24-48 hours to allow for the incorporation of the radiolabel into newly synthesized sulfated proteoglycans.

-

Harvest and Precipitation: The cell layer and culture medium are harvested. Proteoglycans are precipitated using a dye-binding method, such as with Alcian Blue, onto a filter membrane.

-

Quantification: The amount of incorporated 35S-sulfate is quantified by liquid scintillation counting.

-

Normalization: The results are normalized to the total DNA or protein content of the cell lysates.

LPS-Induced IL-6 Production Assay

This assay evaluates the anti-inflammatory activity of a compound by measuring its ability to inhibit the production of the pro-inflammatory cytokine IL-6 in response to an inflammatory stimulus.

Caption: Experimental Workflow for LPS-Induced IL-6 Production Assay.

Methodology:

-

Cell Seeding: ATDC5 cells are seeded in multi-well plates and allowed to adhere.

-

Pre-treatment: Cells are pre-treated with various concentrations of this compound, dexamethasone, or vehicle for 1-2 hours.

-

Stimulation: Lipopolysaccharide (LPS) is added to the wells (e.g., at a final concentration of 1 µg/mL) to induce an inflammatory response.

-

Incubation: The cells are incubated for 24 hours.

-

Quantification: The culture supernatant is collected, and the concentration of IL-6 is measured using a specific enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's protocol.

-

Analysis: The levels of IL-6 in the treated groups are compared to the LPS-stimulated, vehicle-treated control group.

Conclusion and Future Directions

This compound represents a promising non-steroidal selective glucocorticoid receptor modulator with a preclinical profile that demonstrates a clear dissociation between its anti-inflammatory effects and the adverse effects on cartilage and bone commonly associated with classical glucocorticoids. The high affinity and selectivity for the glucocorticoid receptor, coupled with its in vivo efficacy, underscore its potential as a safer alternative for the treatment of chronic inflammatory conditions.

Further development of this compound will require comprehensive pharmacokinetic and pharmacodynamic studies, as well as long-term safety and toxicology assessments in relevant animal models. Clinical trials will be necessary to determine if the favorable preclinical profile of this compound translates into a safe and effective therapeutic for patients. The continued exploration of SGRMs like this compound holds significant promise for advancing the treatment of inflammatory diseases.

References

No Publicly Available Information on AL-438 for Inflammatory Muscle Diseases

Initial searches for the therapeutic agent "AL-438" in the context of treating inflammatory muscle diseases, such as myositis, have yielded no publicly available scientific literature, clinical trial data, or press releases. This suggests that this compound may be an internal designation for a compound in very early-stage preclinical development, or the designation may be inaccurate.

Inflammatory muscle diseases, also known as myositis, are a group of rare autoimmune conditions characterized by chronic muscle inflammation, leading to muscle weakness and damage.[1][2] The main types of inflammatory myopathies include dermatomyositis, polymyositis, necrotizing autoimmune myopathy, and inclusion-body myositis.[3]